molecular formula C7H11NO4 B13889817 (2S,4S)-Piperidine-2,4-dicarboxylic acid

(2S,4S)-Piperidine-2,4-dicarboxylic acid

Cat. No.: B13889817
M. Wt: 173.17 g/mol
InChI Key: WXUOEIRUBILDKO-WHFBIAKZSA-N
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Description

2,4-Piperidinedicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two carboxylic acid groups attached to the piperidine ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-piperidinedicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydroxybenzoic acid with a nitrogen source in the presence of a protocatechuate dioxygenase enzyme can yield 2,4-piperidinedicarboxylic acid .

Industrial Production Methods: Industrial production of 2,4-piperidinedicarboxylic acid often involves biocatalytic processes due to their efficiency and environmental friendliness. These methods utilize specific enzymes to catalyze the formation of the desired compound from simpler precursors .

Chemical Reactions Analysis

Types of Reactions: 2,4-Piperidinedicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carboxylic acid groups and the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize 2,4-piperidinedicarboxylic acid, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid groups to alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2,4-piperidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2,4-Piperidinedicarboxylic acid can be compared with other similar compounds, such as:

  • 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
  • 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
  • 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
  • 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
  • 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)

These compounds share the pyridine ring structure with carboxylic acid groups at different positions, leading to variations in their chemical properties and applications .

Uniqueness: The unique positioning of the carboxylic acid groups in 2,4-piperidinedicarboxylic acid imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S,4S)-piperidine-2,4-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1

InChI Key

WXUOEIRUBILDKO-WHFBIAKZSA-N

Isomeric SMILES

C1CN[C@@H](C[C@H]1C(=O)O)C(=O)O

Canonical SMILES

C1CNC(CC1C(=O)O)C(=O)O

Origin of Product

United States

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